Welcome to the BenchChem Online Store!
molecular formula C12H9NS B8307439 5-Methylthieno[3,2-c]isoquinoline

5-Methylthieno[3,2-c]isoquinoline

Cat. No. B8307439
M. Wt: 199.27 g/mol
InChI Key: JGALPGPUBBTIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696221B2

Procedure details

5-Methylthieno[3,2-c]isoquinoline (12 g, 60 mmol) and sodium borohydride (9.0 g, 240 mmol) were combined in dry 1,4-dioxane (200 mL) at 23° C. Trifluoroacetic acid (9.2 mL, 120 mmol) was slowly added via syringe with gentle bubbling. After the addition was complete, the mixture was heated to reflux for 24 h. At this time the mixture was cooled to 23° C., quenched with de-gassed saturated aqueous sodium bicarbonate (450 mL) and extracted under nitrogen with de-gassed methylene chloride (3×ca. 150 mL). The combined extracts were washed under nitrogen with de-gassed brine (ca. 450 mL), dried (Na2SO4) under nitrogen and concentrated in vacuo to give the crude title compound (16 g) as an air-sensitive orange oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[S:12][CH:13]=[CH:14][C:4]=2[N:3]=1.[BH4-].[Na+].FC(F)(F)C(O)=O>O1CCOCC1>[CH3:1][CH:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[S:12][CH:13]=[CH:14][C:4]=2[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=NC2=C(C=3C=CC=CC13)SC=C2
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
9.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched with de-gassed saturated aqueous sodium bicarbonate (450 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted under nitrogen with de-gassed methylene chloride (3×ca. 150 mL)
WASH
Type
WASH
Details
The combined extracts were washed under nitrogen with de-gassed brine (ca. 450 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1NC2=C(C=3C=CC=CC13)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 132.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.